molecular formula C9H8N2O2S B14359431 N-(3-Hydroxy-1,3-benzothiazol-2(3H)-ylidene)acetamide CAS No. 90417-41-7

N-(3-Hydroxy-1,3-benzothiazol-2(3H)-ylidene)acetamide

Cat. No.: B14359431
CAS No.: 90417-41-7
M. Wt: 208.24 g/mol
InChI Key: BXFVQVSSLMKUJD-UHFFFAOYSA-N
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Description

N-(3-Hydroxy-1,3-benzothiazol-2(3H)-ylidene)acetamide is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxy-1,3-benzothiazol-2(3H)-ylidene)acetamide typically involves the reaction of 2-aminothiophenol with acetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring. The hydroxy group is introduced through subsequent reactions involving appropriate reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxy-1,3-benzothiazol-2(3H)-ylidene)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The acetamide group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a benzothiazole ketone, while reduction could produce a benzothiazole amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Could be used in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-Hydroxy-1,3-benzothiazol-2(3H)-ylidene)acetamide would depend on its specific biological activity. Generally, benzothiazole derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound, known for its diverse biological activities.

    2-Aminobenzothiazole: A derivative with potential antimicrobial properties.

    Benzothiazole-2-thiol: Known for its use in the rubber industry as a vulcanization accelerator.

Uniqueness

N-(3-Hydroxy-1,3-benzothiazol-2(3H)-ylidene)acetamide is unique due to the presence of both a hydroxy group and an acetamide group, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties compared to other benzothiazole derivatives.

Properties

CAS No.

90417-41-7

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

N-(3-hydroxy-1,3-benzothiazol-2-ylidene)acetamide

InChI

InChI=1S/C9H8N2O2S/c1-6(12)10-9-11(13)7-4-2-3-5-8(7)14-9/h2-5,13H,1H3

InChI Key

BXFVQVSSLMKUJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C1N(C2=CC=CC=C2S1)O

Origin of Product

United States

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